(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid

Catalog No.
S716269
CAS No.
209252-17-5
M.F
C24H27NO6
M. Wt
425,47 g/mole
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2...

CAS Number

209252-17-5

Product Name

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid

IUPAC Name

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid

Molecular Formula

C24H27NO6

Molecular Weight

425,47 g/mole

InChI

InChI=1S/C24H27NO6/c1-24(2,3)31-22(28)13-15(12-21(26)27)25-23(29)30-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20H,12-14H2,1-3H3,(H,25,29)(H,26,27)/t15-/m1/s1

InChI Key

XXXSUGLINJXRGT-OAHLLOKOSA-N

SMILES

CC(C)(C)OC(=O)CC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Synonyms

209252-17-5;Fmoc-beta-Glu(OtBu)-OH;Fmoc-beta-Hoasp(Otbu)-OH;(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoicacid;MFCD01862860;Fmoc-L-beta-glutamicacid5-tert-butylester;(3R)-5-(tert-butoxy)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-oxopentanoicacid;Fmoc-?-HoAsp(OtBu)-OH;AC1MC54G;Fmoc-|A-HoAsp(OtBu)-OH;SCHEMBL119715;Fmoc-beta-homo-Asp(OtBu)-OH;03689_FLUKA;MolPort-003-793-985;Fmoc-beta-homoasparticacid(OtBu);ZINC2386820;0699AB;CS13931;FL805-1;AJ-35386;AK164327;AM006119;AM020029;AM803497;AN-29860

Canonical SMILES

CC(C)(C)OC(=O)CC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
  • Fmoc-Glu(OtBu)-OH is a derivative of L-glutamic acid with a temporary protecting group (Fmoc) on the amino terminus (N-terminus) and another protecting group (tert-butyl ester) on the carboxylic acid side chain (C-terminus). These protecting groups allow the Fmoc-Glu(OtBu)-OH to be incorporated into a peptide chain while preventing unwanted reactions at the N-terminus and C-terminus during peptide synthesis. Once the peptide chain is assembled, the protecting groups can be selectively removed to reveal the functional groups of glutamic acid, enabling its participation in the peptide's biological function. Source: Thermo Fisher Scientific, "N-Fmoc-L-beta-glutamic acid 5-tert-butyl ester, 95%":

  • Solid-phase peptide synthesis (SPPS)

    Fmoc-Glu(OtBu)-OH is particularly useful in solid-phase peptide synthesis, a popular technique for assembling peptides. In SPPS, the peptide is built up one amino acid at a time on a solid support. Fmoc-Glu(OtBu)-OH can be coupled to the growing peptide chain using appropriate coupling reagents, while the tert-butyl ester group ensures compatibility with the reaction conditions used in SPPS. Source: Royal Society of Chemistry, "Solid-phase peptide synthesis":

XLogP3

3.4

Wikipedia

Fmoc-L-beta-glutamic acid 5-tert-butyl ester

Dates

Modify: 2023-08-15

Explore Compound Types